2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1341576-39-3
VCID: VC3000644
InChI: InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3
SMILES: CN1CCC(C1C2=CC=C(C=C2)F)N
Molecular Formula: C11H15FN2
Molecular Weight: 194.25 g/mol

2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine

CAS No.: 1341576-39-3

Cat. No.: VC3000644

Molecular Formula: C11H15FN2

Molecular Weight: 194.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine - 1341576-39-3

Specification

CAS No. 1341576-39-3
Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
IUPAC Name 2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3
Standard InChI Key PGLORIOSCWIJBZ-UHFFFAOYSA-N
SMILES CN1CCC(C1C2=CC=C(C=C2)F)N
Canonical SMILES CN1CCC(C1C2=CC=C(C=C2)F)N

Introduction

Chemical Structure and Properties

Chemical Identification

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral compound with specific stereochemistry as indicated in its name. This compound is identified by the following properties:

PropertyValue
CAS Number2219376-30-2
PubChem CID95328766
Molecular FormulaC11H15FN2
Molecular Weight194.25 g/mol
IUPAC Name(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine
Standard InChIInChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1
Standard InChIKeyPGLORIOSCWIJBZ-WDEREUQCSA-N
Isomeric SMILESCN1CCC@@HN

The compound belongs to the class of substituted pyrrolidines, containing a 4-fluorophenyl substituent at the 2-position and a methyl group at the 1-position of the pyrrolidine ring .

Physical and Chemical Properties

The physical and chemical properties of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine include:

PropertyDescription
Physical StateSolid (at standard conditions)
SolubilityLimited information available; likely soluble in organic solvents such as DMSO, methanol, and dichloromethane
StabilityShould be stored under appropriate conditions to prevent degradation
Melting PointSpecific melting point data not available
Boiling PointData not available; likely to decompose before boiling

Stereochemistry and Structural Features

The compound exhibits specific stereochemistry with (2S,3R) configuration, indicating the spatial arrangement of substituents at the 2 and 3 positions of the pyrrolidine ring. This stereochemistry is crucial for potential biological activity and receptor interactions.

Key structural features include:

  • A pyrrolidine ring as the core structure

  • A 4-fluorophenyl substituent at the 2-position

  • A methyl group at the 1-position (nitrogen)

  • A primary amine group at the 3-position

  • Specific (2S,3R) stereochemistry

The presence of these functional groups and the specific stereochemistry contribute to the compound's potential interaction with biological targets .

Synthesis and Preparation

Synthetic Routes

While the search results don't provide specific synthetic routes for (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine, similar compounds are typically synthesized through multi-step processes. Based on related pyrrolidine derivatives, potential synthetic approaches might include:

  • Asymmetric synthesis starting from appropriate precursors

  • Stereoselective reduction of corresponding pyrrolidinones

  • Functionalization of pre-formed pyrrolidine scaffolds

The specific stereochemistry would require careful control of reaction conditions and potentially the use of chiral catalysts or chiral auxiliaries to ensure the correct configuration at the 2 and 3 positions.

Purification Methods

Purification of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine likely involves standard techniques for similar compounds, including:

  • Column chromatography

  • Recrystallization

  • Preparative HPLC

  • Formation and resolution of diastereomeric salts to separate enantiomers if synthesized as a racemic mixture

Biological Activity and Applications

Structure-Activity Relationships

The structure-activity relationships (SAR) for this compound class can be inferred based on similar compounds:

  • The fluorine substituent at the para position of the phenyl ring may enhance metabolic stability and alter the electronic properties of the molecule

  • The specific (2S,3R) stereochemistry likely plays a crucial role in biological activity

  • The N-methyl group on the pyrrolidine may affect binding affinity and pharmacokinetic properties

  • The primary amine at the 3-position could serve as a hydrogen bond donor in interactions with biological targets

Understanding these structure-activity relationships could guide further modification to optimize biological activity and pharmacokinetic properties.

Hazard StatementClassification
H302Harmful if swallowed [Warning Acute toxicity, oral]
H315Causes skin irritation [Warning Skin corrosion/irritation]

These hazard classifications suggest caution is required when handling this compound .

Analytical Methods

Identification and Characterization

Several analytical methods can be employed for the identification and characterization of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR to confirm structure

    • 2D techniques (COSY, HSQC, HMBC) for detailed structural analysis

    • ¹⁹F-NMR to specifically analyze the fluorine environment

  • Mass Spectrometry (MS):

    • Electron Ionization (EI) or Electrospray Ionization (ESI) for molecular weight confirmation

    • High-Resolution Mass Spectrometry (HRMS) for exact mass determination

    • MS/MS for fragmentation pattern analysis

  • Infrared (IR) Spectroscopy:

    • Identification of functional groups (amine, aromatic, etc.)

  • X-ray Crystallography:

    • Definitive confirmation of stereochemistry and crystal structure

  • Chiral Chromatography:

    • HPLC or GC with chiral columns to confirm enantiomeric purity

Comparative Analysis with Related Compounds

Structural Analogues

Several related compounds share structural similarities with (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine:

CompoundStructural DifferencesPotential Impact on Activity
2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine (non-stereospecific)Lacks specific stereochemistryMay show different or reduced biological activity
5-(4-Fluorophenyl)-1-methylpyrrolidin-3-amineDifferent position of substituentsAltered receptor binding profile
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amineAdditional chlorine substituentPotentially enhanced lipophilicity and altered electronic properties
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amineDifferent attachment of fluorophenyl groupModified spatial arrangement affecting target binding

These structural variations may lead to differences in biological activity, pharmacokinetics, and selectivity for potential targets .

Pharmacological Comparisons

Compounds with similar structures have been investigated for various pharmacological applications:

  • Pyrrolidine derivatives with similar substitution patterns have shown activity as:

    • Phosphodiesterase inhibitors

    • Neurotransmitter modulators

    • Enzyme inhibitors

  • The specific stereochemistry often plays a crucial role in determining selectivity and potency

  • Fluorine substitution is commonly employed in medicinal chemistry to enhance metabolic stability and alter electronic properties

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